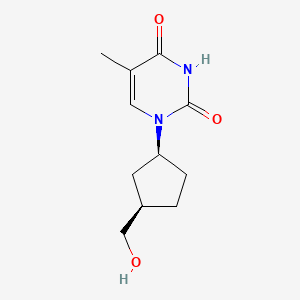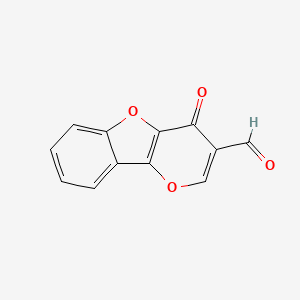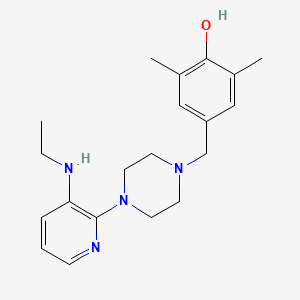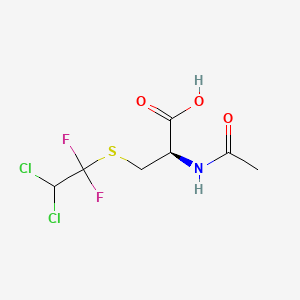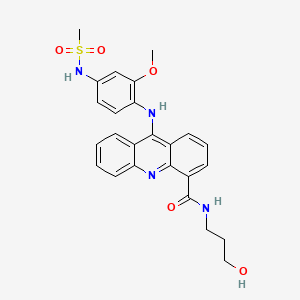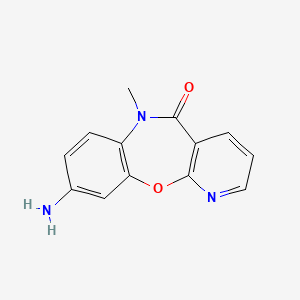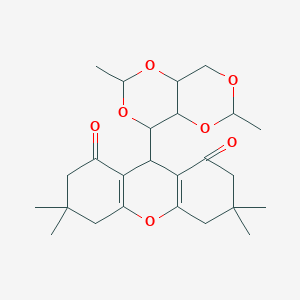![molecular formula C17H16N2 B12794947 5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole CAS No. 13993-62-9](/img/structure/B12794947.png)
5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. These compounds are known for their complex ring structures and potential biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid can lead to the formation of the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole is unique due to its specific ring structure and the presence of methyl groups at positions 5 and 11. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
13993-62-9 |
|---|---|
Fórmula molecular |
C17H16N2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
5,11-dimethyl-4,10-dihydro-3H-pyrido[3,4-b]carbazole |
InChI |
InChI=1S/C17H16N2/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-6,9,19H,7-8H2,1-2H3 |
Clave InChI |
HRAGLGOUKKNZLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCN=CC2=C(C3=C1C4=CC=CC=C4N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



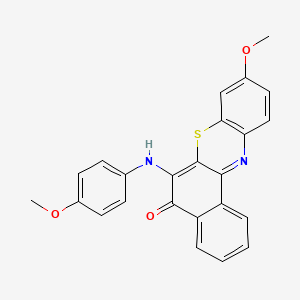
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

